![molecular formula C10H8ClNO4S2 B2709022 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid CAS No. 924065-08-7](/img/structure/B2709022.png)

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

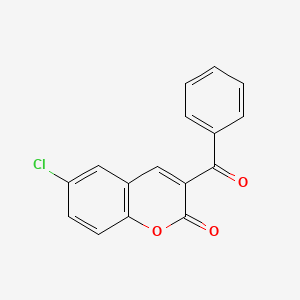

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is a chemical compound used for proteomics research . Its molecular formula is C10H8ClNO4S2 .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve protodeboronation of alkyl boronic esters . Protodeboronation is a process where boronic esters, which are highly valuable building blocks in organic synthesis, are converted to other compounds .Wissenschaftliche Forschungsanwendungen

Sensing Applications

- Sulfonic acid-substituted benzothiazoles, closely related to the chemical structure of interest, have been designed for solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These compounds respond to various organic bases and amines, indicating potential applications in sensing biologically important molecules like ammonia and histamine through reversible adsorption-desorption behavior and fluorescent chromism (Nakane et al., 2018).

Green Chemistry

- Brønsted acidic ionic liquids have been utilized as efficient, green, and reusable catalysts for the synthesis of tetrasubstituted imidazoles, demonstrating the utility of sulfonic acid derivatives in facilitating solvent-free, environmentally friendly chemical reactions (Davoodnia et al., 2010).

Anticancer Research

- Indapamide derivatives, which share functional groups with the compound of interest, have shown proapoptotic activity against melanoma cell lines. This suggests potential applications in designing anticancer agents by modifying the benzothiophene sulfonamide backbone (Yılmaz et al., 2015).

Catalysis

- Sulfonic acid derivatives have been applied in catalytic processes, such as the oxidation of cyclohexane in ionic liquids under mild conditions. This highlights their role in developing novel catalytic systems that can operate efficiently in green solvents (Hazra et al., 2016).

Organic Synthesis

- The use of sulfonic acid functionalized imidazolium salts along with FeCl3 has been reported as a novel and highly efficient catalytic system for synthesizing benzimidazoles at room temperature. This demonstrates the compound's relevance in facilitating organic synthesis reactions (Khazaei et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c1-12-18(15,16)5-2-3-6-7(4-5)17-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIAPORYSJGFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2708948.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2708951.png)

![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2708952.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)

![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)

![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)